N-(3-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C18H15Cl3N4S and its molecular weight is 425.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.008301 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
- Synthesis and Characterization: Thiourea derivatives, including pyrazole rings, have been synthesized, showcasing their utility in organic synthesis. For instance, the one-pot synthesis and characterization of thiourea derivatives containing pyrazole rings demonstrate their potential in creating novel compounds with specific structures and properties (Zhang et al., 2011).
Anticancer Applications
- Anticancer Activity: New pyrazole thiourea chimeric derivatives have been designed and synthesized, showing apoptotic effects in human cancer cells. The study reveals how certain compounds, specifically those with thiourea and pyrazole components, can induce apoptosis, making them potential candidates for anti-cancer drugs (Nițulescu et al., 2015).
Antimicrobial and Antifungal Applications
- Antifungal Activities: Novel pyrazole acyl thiourea derivatives have been synthesized and tested for their antifungal activities. These compounds display significant efficacy against several fungal pathogens, highlighting their potential in developing new antifungal agents (Wu et al., 2012).
Material Science and Catalysis
- Catalytic Applications: Thiourea derivatives have also been utilized as catalysts in organic reactions. For example, the use of thiourea in the Knoevenagel condensation of pyrazole derivatives underlines its efficiency as a mild and cost-effective catalyst for the synthesis of various organic compounds (Li et al., 2011).
Enantioselective Synthesis
- Enantioselective Hydrogenation: The rhodium/bisphosphine-thiourea-catalyzed enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles has been explored, achieving products with high yields and excellent enantioselectivities. This research underscores the role of thiourea derivatives in facilitating high reactivity and selectivity in asymmetric synthesis (Li et al., 2016).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N4S/c1-11-13(19)3-2-4-16(11)22-18(26)23-17-7-8-25(24-17)10-12-5-6-14(20)15(21)9-12/h2-9H,10H2,1H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMUOBAQOMWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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